molecular formula C20H14S2 B1447002 2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation) CAS No. 1019983-99-3

2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)

Cat. No. B1447002
CAS RN: 1019983-99-3
M. Wt: 318.5 g/mol
InChI Key: HPJACFAPBXKLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene, also known as ADT, is an anthradithiophene-based small molecule semiconductor . It belongs to a new class of heteroacenes and has a 22-electron π-conjugated system . It is majorly used in a variety of organic electronic applications .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene .


Physical And Chemical Properties Analysis

The maximum wavelength (λmax) of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene is 479nm in CHCl3 .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

2,8-Dimethylanthra[2,3-b6,7-b’]dithiophene: is utilized in the development of OFETs . These transistors are a part of organic electronics, which are known for their flexibility, lightweight, and potential for low-cost production. The compound’s high thermal stability and ability to form a crystalline structure make it an excellent semiconductor material .

Photovoltaic Cells

This compound is also explored for use in photovoltaic cells . Its strong absorption in the visible spectrum and good charge transport properties contribute to the efficiency of solar cells. By incorporating it into the active layer, researchers aim to develop more efficient and stable organic solar cells .

Light-Emitting Diodes (OLEDs)

In the realm of OLEDs , 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene can be used as a component of the emissive layer. Its solid-state luminescence properties are advantageous for creating bright and energy-efficient displays .

Anti-Corrosion Coatings

The compound’s sulfur-containing rings make it a candidate for anti-corrosion coatings . When applied to metals, it can form a protective layer that prevents oxidation and corrosion, thereby extending the life of the material .

Sensing Materials

Due to its electronic properties, 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene can be employed as a sensing material. It can interact with various substances, changing its electrical properties, which can be measured to detect the presence of gases or other compounds .

Nonlinear Optics

The compound’s structure allows for applications in nonlinear optics . It can be used to create materials that have a nonlinear response to optical fields, which is essential for the development of optical switches and modulators .

properties

IUPAC Name

7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2/c1-11-3-17-7-13-5-16-10-20-18(4-12(2)22-20)8-14(16)6-15(13)9-19(17)21-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJACFAPBXKLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC4=C(C=C5C=C(SC5=C4)C)C=C3C=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Reactant of Route 2
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Reactant of Route 3
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Reactant of Route 4
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Reactant of Route 5
Reactant of Route 5
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Reactant of Route 6
Reactant of Route 6
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.